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alpha-d-Galactosamine

Physicochemical Characterization pKa Determination Anomeric Effect

Quantitative monosaccharide analysis and UDP-trapping hepatitis models require the correct anomer. Substituting with β-D-galactosamine or glucosamine invalidates results. alpha-D-Galactosamine (CAS 14196-84-0) solves this precisely. - ≥99.5% purity verified by HPLC; anomeric integrity confirmed by 13C/15N NMR (Δδ 3-5 ppm α vs. β) - Essential calibrant for glycoprotein/GAG composition analysis under biopharma regulatory workflows - Induces selective hepatic UTP depletion (<10% of normal within 3h) - mechanism exclusive to this epimer - Available for immediate R&D shipment; no controlled substance restrictions

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 14196-84-0
Cat. No. B3047558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-d-Galactosamine
CAS14196-84-0
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O
InChIInChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6+/m1/s1
InChIKeyMSWZFWKMSRAUBD-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Galactosamine Identity and Specifications


alpha-D-Galactosamine (CAS 14196-84-0), also known as 2-amino-2-deoxy-α-D-galactopyranose, is a defined amino monosaccharide with the molecular formula C6H13NO5 and an average molecular weight of 179.1711 g/mol [1]. As a chiral hexosamine derived from galactose, it features an α-configuration at the anomeric center (C1), a characteristic that governs its distinct molecular recognition, reactivity, and biological activity profiles compared to its β-anomer or other amino sugars like glucosamine [2]. High-purity analytical standards (≥99.5%) are essential for accurate quantification in glycobiology, metabolism, and monosaccharide profiling studies, ensuring reliable experimental reproducibility and data integrity .

Identity alpha-D-galactosamine, defined amino monosaccharide
Selection α-anomer for stereospecific glycobiology studies
Grade High-purity analytical standard for reliable quantification

Why alpha-D-Galactosamine Cannot Be Substituted


Despite their structural similarities, alpha-D-galactosamine, its β-anomer, glucosamine, and mannosamine exhibit divergent physicochemical properties, enzyme recognition, and metabolic fates that preclude simple substitution. The α-anomeric configuration uniquely dictates the pKa of the ammonium ion, NMR chemical shifts, and binding to specific lectins [1]. Critically, the stereochemistry of the C4 hydroxyl group (axial in galactosamine, equatorial in glucosamine) dramatically alters enzyme substrate specificity and the efficiency of uridine phosphate trapping, a key mechanism in experimental hepatitis models [2]. Furthermore, while glucosamine and galactosamine are both non-competitive inhibitors of active sugar transport, their metabolic incorporation into UDP-sugar pools and subsequent effects on hepatic nucleotide profiles are quantitatively distinct, with only D-galactosamine capable of inducing the profound UTP depletion characteristic of this model [3]. Therefore, substituting alpha-D-galactosamine with a different anomer or epimer will fundamentally alter experimental outcomes, compromising data validity and reproducibility.

Target
Substitute
Mismatch
alpha-D-galactosamine
β-anomer
Anomeric pKa difference may shift protonation-dependent binding at physiological pH
alpha-D-galactosamine
glucosamine (C4 epimer)
Uridine phosphate trapping mechanism diverges; may not replicate experimental hepatitis model endpoint
alpha-D-galactosamine
mannosamine (C2 epimer)
Enzyme recognition and metabolic incorporation into UDP-sugar pools differ

Quantitative Evidence for alpha-D-Galactosamine Selection


Anomeric pKa: alpha- vs beta-D-Galactosamine

The alpha-anomer of D-galactosamine exhibits a significantly higher acid dissociation constant (pKa(D)) of 8.49 compared to 8.02 for the β-anomer, as determined by 1H NMR chemical shift analysis of individual anomers in D2O [1]. This 0.47 unit difference in pKa is attributed to distinct hydration requirements around the axial and equatorial amino groups [1].

pKa (α vs β)
Head-to-head
α: 8.49 vs β: 8.02
Δ 0.47 (target higher)
Supports distinct protonation-dependent binding studies
1H NMR in D2O, 25°C
Physicochemical Characterization pKa Determination Anomeric Effect

13C NMR Shift Difference: alpha- vs beta-Anomer

Using 2D 13C/15N heteronuclear correlation solid-state NMR spectroscopy, the 13C resonances of the alpha and beta anomers of D-galactosamine are resolved by a consistent shift difference of 3-5 ppm, while their 15N resonances differ by 1-2 ppm [1]. This spectral resolution is a direct consequence of the distinct anomeric configuration at C1 [1].

13C NMR Shift
Head-to-head
α: distinct resonance vs β: distinct resonance
13C separation 3–5 ppm, 15N 1–2 ppm
Supports anomer-specific structural fingerprinting
Solid-state 2D CP/MAS NMR
Solid-State NMR Structural Elucidation Carbohydrate Conformation

Uridine Phosphate Trapping: Galactosamine vs Glucosamine

In a comparative in vivo study on rat liver, administration of D-galactosamine resulted in the most pronounced and prolonged trapping of uridine phosphates via formation of UDP-sugar derivatives [1]. Within three hours, D-galactosamine lowered uridine phosphate content to less than 10% of normal, while the sum of uracil nucleotides increased at a rate of 0.35 μmole x g liver−1 x hour−1 [1]. In contrast, D-glucosamine and 2-deoxy-D-galactose did not lead to the formation of UDP-hexosamines and were markedly less efficient in trapping uridine phosphates [1].

Uridine Phosphate Trapping
Head-to-head
α-D-galactosamine: <10% of normal UTP vs glucosamine, 2-deoxy-galactose: no UDP-hexosamine formation
Mechanism-dependent depletion efficiency differs
Supports experimental hepatitis model endpoint context
In vivo rat liver, isotope dilution analysis
Nucleotide Metabolism Experimental Hepatitis Pharmacological Mechanism

Lectin Binding Anomeric Preference

In studies using neoglycoproteins to detect endogenous lectins in human breast cancer cells, the alpha-anomer of N-acetyl-D-galactosamine was consistently preferred as a ligand over the beta-anomer [1]. Staining intensity and the number of stained cells were higher for neoglycoproteins carrying the α-anomeric configuration [1].

Lectin Binding
Head-to-head
α-GalNAc neoglycoprotein: higher staining vs β-GalNAc neoglycoprotein: lower staining
Anomeric preference in breast cancer cell lectins
Supports lectin-binding assay design
Glycohistochemical staining, invasive ductal carcinoma
Lectin Histochemistry Cancer Biomarkers Protein-Carbohydrate Interactions

Substrate Specificity of Core 1 β3-Galactosyltransferase

In kinetic assays for core 1 β3-galactosyltransferase (EC 2.4.1.122), glycopeptide substrates containing threonine-linked alpha-D-galactosamine (Thr(GalNAc)) exhibited a significantly higher catalytic efficiency (Vmax/Km) compared to the simple substrate benzyl alpha-D-galactosamine [1]. Furthermore, the enzyme preferentially utilizes threonine-linked alpha-D-galactosamine over serine-linked alpha-D-galactosamine [1].

Glycosyltransferase Specificity
Cross-study
Thr(GalNAc)-glycopeptide: high Vmax/Km vs benzyl α-GalNAc: lower efficiency
Glycosidic linkage context impacts recognition
Supports glycosyltransferase substrate design context
Core 1 β3-Gal-T kinetic assay
Glycosyltransferase Assays O-Glycan Biosynthesis Enzyme Kinetics

alpha-D-Galactosamine Applications


Monosaccharide Profiling Reference Standard

Due to its defined structure and the availability of high-purity standards (≥99.5%), alpha-D-galactosamine is an essential calibrant and reference compound for quantitative monosaccharide composition analysis of glycoproteins, glycolipids, and glycosaminoglycans (GAGs) using HPLC, LC-MS, or CE . Its use ensures accurate identification and quantification, which is mandated for regulatory submissions in biopharmaceutical development.

Experimental Hepatitis Model

D-Galactosamine is the definitive agent for inducing a liver injury model that closely mimics human viral hepatitis [1]. Its unique metabolic pathway, which leads to a profound depletion of hepatic uridine phosphates (UTP <10% of normal within 3 hours) through the formation and trapping of UDP-galactosamine, is a mechanism not shared by closely related compounds like glucosamine or 2-deoxy-D-galactose [2]. This model is widely used to study hepatoprotective agents and liver pathophysiology.

Solid-State NMR Structural Studies

The distinct anomeric configuration of alpha-D-galactosamine provides a clear spectroscopic handle for advanced NMR studies. The 3-5 ppm separation in 13C chemical shifts and the 1-2 ppm difference in 15N shifts between the α- and β-anomers, as resolved by 2D double CP/MAS NMR, make it an ideal probe for investigating the anomeric effect and for structural elucidation of complex carbohydrates and glycoconjugates in solid-state environments [3].

Lectin Assay and Targeting Ligand

The α-anomer of N-acetyl-D-galactosamine is the preferred binding partner for specific endogenous lectins found on human cancer cells, including those in breast cancer [4]. This anomeric specificity is leveraged in the development of neoglycoprotein probes for glycohistochemical detection of tumor markers and in the design of targeted drug delivery systems, such as lectin-mediated phototherapy.

Application
Selection Property
Validation Focus
Monosaccharide profiling research
High-purity α-anomer standard
Chromatographic quantification accuracy
Experimental hepatitis model
Uridine phosphate trapping mechanism
Model endpoint reproducibility
Solid-state NMR structural studies
α-anomer NMR fingerprint
Spectral resolution between anomers
Lectin-binding assay and targeting research
α-anomer preferential lectin recognition
Lectin-binding assay sensitivity

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